(2-Bromophenyl)urea
Overview
Description
(2-Bromophenyl)urea is a chemical compound that features a bromophenyl group attached to a urea moiety. The urea group consists of a carbonyl group (C=O) flanked by two amine groups (NH2). The presence of the bromine atom on the phenyl ring can significantly influence the physical and chemical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicine and agriculture.
Synthesis Analysis
The synthesis of compounds related to (2-Bromophenyl)urea involves various strategies. For instance, the synthesis of a Schiff base compound related to (2-Bromophenyl)urea was reported through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a green grinding method . Another related compound, N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea, was synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, followed by a reaction with 4-bromoaniline . These methods highlight the versatility in synthesizing bromophenyl urea derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Bromophenyl)urea has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound was determined to be monoclinic, with the bromophenyl and chlorophenyl groups lying in cis and trans positions across the C-N bonds with respect to the urea carbonyl O atom . Quantum-chemical, spectroscopic, and X-ray diffraction studies have been used to compare the molecular geometry of these compounds with theoretical models, showing good agreement between experimental and computational methods .
Chemical Reactions Analysis
The reactivity of (2-Bromophenyl)urea derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The bromine atom on the phenyl ring can act as a good leaving group in nucleophilic substitution reactions, which can be utilized in further chemical transformations. The urea moiety can engage in hydrogen bonding due to the presence of amine and carbonyl groups, which can influence the reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Bromophenyl)urea derivatives are influenced by the presence of the bromophenyl group and the urea functionality. The intermolecular hydrogen bonding capabilities of the urea group can affect the compound's solubility, melting point, and crystalline structure . The electronic properties, such as absorption spectra and nonlinear optical properties, have been predicted using computational methods, indicating that these compounds may have greater optical properties than urea . Additionally, the presence of the bromine atom contributes to the overall molecular weight and density of the compound.
Scientific Research Applications
- (2-Bromophenyl)urea is a nitrogen-containing heterocyclic compound with a bromine atom . It is a white crystalline solid .
- It reacts with phenylglyoxal in the presence of heat or light to form 2-bromoacetophenone and carbon dioxide .
- This product has been used as an intermediate in organic synthesis .
- .
- It is soluble in Dimethylformamide and has a melting point of 202 °C .
-
Enzyme-mimic catalytic activities and biomedical applications of noble metal nanoclusters
- Application: Noble metal nanoclusters (NCs), which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research . The protein-like structure of metal NCs not only ensures enzyme-mimic catalytic activity, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .
- Method: The catalytic performance of metal NCs is studied by leveraging on a concise anatomy of the hierarchical structure of noble metal NCs .
- Results: It has been proven that the surface ligands and metal–ligand interface of metal NCs are instrumental in influencing enzyme-mimic catalytic activities .
-
Synthesis of N-substituted ureas in water
- Application: A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
- Results: The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
- Agrochemicals and Pharmaceuticals
- Application: N-substituted urea derivatives have direct applications as agrochemicals and pharmaceutical agents . They also serve as building blocks for various other important chemicals of high commercial interest .
- Method: The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .
- Results: This method is neither environmentally friendly nor safe, but it is one of the few methods which is assertively being used .
Safety And Hazards
properties
IUPAC Name |
(2-bromophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEDXIJDCOADGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074496 | |
Record name | (2-Bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)urea | |
CAS RN |
13114-90-4 | |
Record name | Urea, (2-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.